5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes iodine, methoxy, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diiodo-4-methoxybenzaldehyde with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may activate protein phosphatases, resulting in the dephosphorylation of key signaling proteins and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(3,5-Diiodo-2-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
- 5-Methylidene-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern and the presence of both iodine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H8I2N2O3S |
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Molecular Weight |
514.08 g/mol |
IUPAC Name |
5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H8I2N2O3S/c1-19-9-7(13)3-5(4-8(9)14)2-6-10(17)15-12(20)16-11(6)18/h2-4H,1H3,(H2,15,16,17,18,20) |
InChI Key |
YSZMQABPBSZHSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)NC2=O)I |
Origin of Product |
United States |
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